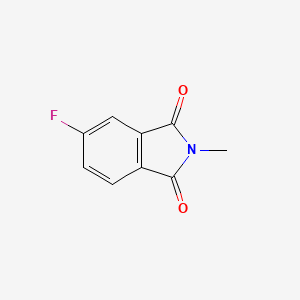

5-Fluoro-2-methylisoindoline-1,3-dione

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2-methylisoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO2/c1-11-8(12)6-3-2-5(10)4-7(6)9(11)13/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPYPKRLYESDBOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C1=O)C=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80355045 | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 5-fluoro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63196-44-1 | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 5-fluoro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Fluoro 2 Methylisoindoline 1,3 Dione and Its Structural Analogs

Cyclocondensation Approaches to the Isoindoline-1,3-dione Core

The formation of the isoindoline-1,3-dione (phthalimide) skeleton is most commonly achieved through cyclocondensation reactions. These methods typically involve the reaction of a phthalic acid derivative, such as a phthalic anhydride (B1165640), with an amine.

Reactions Involving Fluorinated Phthalic Anhydrides

A primary and direct route to 5-fluoro-substituted isoindoline-1,3-diones involves the use of a fluorinated phthalic anhydride as a starting material. Specifically, 4-fluorophthalic anhydride is the key precursor for the synthesis of 5-fluoro-2-methylisoindoline-1,3-dione. The reaction of 4-fluorophthalic anhydride with an appropriate amine leads to the formation of the corresponding N-substituted 5-fluorophthalimide. nih.gov

The general reaction involves the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring to form a phthalamic acid intermediate. Subsequent heating promotes intramolecular cyclization via dehydration to yield the final imide product. The choice of solvent and reaction conditions can influence the reaction rate and yield. Glacial acetic acid is a commonly used solvent for this transformation, often requiring reflux temperatures to drive the reaction to completion. nih.gov

Amine-Based Cyclization Strategies

The amine component is crucial in the cyclization strategy as it determines the substituent on the nitrogen atom of the isoindoline-1,3-dione ring. To synthesize this compound, methylamine (B109427) is the required amine. The reaction between 4-fluorophthalic anhydride and methylamine proceeds via the mechanism described above. libretexts.orgchemguide.co.uk

Table 1: Synthesis of 5-Fluoro-2-substituted-isoindoline-1,3-diones via Cyclocondensation

| Entry | Amine | Solvent | Conditions | Product | Yield | Reference |

| 1 | 2-Chloro-4-nitroaniline | Glacial Acetic Acid | Reflux, 120 h | 2-(2-Chloro-4-nitrophenyl)-5-fluoroisoindoline-1,3-dione | 91.9% | nih.gov |

| 2 | 2-Methyl-4-nitroaniline | Glacial Acetic Acid | Reflux, 96 h | 5-Fluoro-2-(2-methyl-4-nitrophenyl)isoindoline-1,3-dione | 96.8% | nih.gov |

| 3 | 2-Aminobenzonitrile | Glacial Acetic Acid | Reflux, 24 h | 2-(2-Cyanophenyl)-5-fluoroisoindoline-1,3-dione | 56.2% | nih.gov |

This table presents data for the synthesis of structural analogs of the target compound, illustrating the general applicability of the cyclocondensation method.

Nucleophilic Substitution and Alkylation Reactions

Alternative synthetic strategies can involve the formation of the isoindoline-1,3-dione core first, followed by the introduction of the desired substituents through nucleophilic substitution or alkylation reactions.

Directed Alkylation at the Nitrogen Atom

An alternative pathway to this compound involves the initial synthesis of 5-fluoroisoindoline-1,3-dione (5-fluorophthalimide), followed by N-alkylation. 5-Fluorophthalimide can be prepared by the reaction of 4-fluorophthalic anhydride with ammonia (B1221849) or urea. The resulting 5-fluorophthalimide has an acidic N-H proton that can be deprotonated by a suitable base, such as potassium carbonate or sodium hydride, to form a nucleophilic phthalimide (B116566) anion. nih.gov

This anion can then react with a methylating agent, such as methyl iodide or dimethyl sulfate, in a nucleophilic substitution reaction to introduce the methyl group at the nitrogen atom, yielding this compound. This two-step approach allows for greater flexibility in the synthesis of various N-substituted fluorinated phthalimides.

Table 2: General N-Alkylation of Phthalimides

| Entry | Phthalimide | Alkylating Agent | Base | Solvent | Product | Reference |

| 1 | Phthalimide | 1-Chloroacetyl-4-aryl-piperazine derivatives | K₂CO₃ | Acetonitrile | N-(2-(4-Arylpiperazin-1-yl)-2-oxoethyl)phthalimides | nih.gov |

| 2 | Phthalic Anhydride Potassium | Dimethyl Carbonate | Phase Transfer Catalyst | DMF | N-Methylphthalimide | researchgate.net |

This table provides examples of N-alkylation reactions on the phthalimide core, demonstrating the general methodology applicable to 5-fluorophthalimide.

Fluorine-Directed Nucleophilic Aromatic Substitution in Isoindoline (B1297411) Systems

The fluorine atom on the aromatic ring of the isoindoline-1,3-dione system is generally unreactive towards nucleophilic aromatic substitution under standard conditions. The electron-withdrawing nature of the dicarbonyl moiety deactivates the aromatic ring towards electrophilic substitution but can activate it towards nucleophilic attack, particularly for substituents positioned ortho or para to the carbonyl groups. However, the displacement of a fluoride (B91410) ion from an aromatic ring typically requires harsh reaction conditions or the presence of strong electron-withdrawing groups in the ortho and/or para positions. In the context of synthesizing this compound, it is more synthetically efficient to start with a fluorinated precursor rather than attempting to introduce the fluorine atom onto a pre-existing isoindoline-1,3-dione ring via nucleophilic substitution.

Transition Metal-Catalyzed Coupling and Cyclization Reactions

Modern synthetic methodologies increasingly rely on transition metal catalysis to achieve efficient and selective bond formations. While classical methods are effective, transition metal-catalyzed reactions can offer milder reaction conditions and broader functional group tolerance.

For the synthesis of N-substituted phthalimides, copper-catalyzed reactions have shown promise. For instance, the copper-catalyzed amination of arylboronic acids with N-hydroxyphthalimides can produce arylamines, which could then be used in subsequent reactions. nih.govorganic-chemistry.org While not a direct route to this compound, these methods highlight the potential of transition metals in forming key C-N bonds.

Palladium-catalyzed reactions are also widely used in cross-coupling chemistry. A hypothetical palladium-catalyzed approach to this compound could involve the coupling of a pre-formed 5-fluoro-isoindoline-1,3-dione with a methylating agent, although this is less common than the classical N-alkylation methods. More relevant is the potential for palladium-catalyzed dealkylation of certain N-substituted 5-fluorouracil (B62378) derivatives, which, while a different heterocyclic system, demonstrates the utility of palladium in modifying N-substituents under specific conditions. nih.govnih.gov The development of a direct transition metal-catalyzed N-methylation of 5-fluorophthalimide could represent a novel and efficient synthetic route.

Palladium-Catalyzed Cross-Coupling Methods

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in the formation of isoindoline-1,3-diones has been extensively explored. A prominent strategy involves the carbonylative cyclization of ortho-haloaryl compounds.

One effective method is the palladium-catalyzed aminocarbonylation of o-halobenzoates. nih.govnih.gov This one-step process provides a direct route to 2-substituted isoindoline-1,3-diones from readily available starting materials. The reaction typically employs a palladium acetate (B1210297) catalyst in the presence of a phosphine (B1218219) ligand and a base, under a carbon monoxide atmosphere. nih.gov The versatility of this method allows for the incorporation of a variety of primary amines, leading to a diverse range of N-substituted products. For instance, the reaction of methyl 2-iodobenzoate (B1229623) with benzylamine (B48309) using a Pd(OAc)₂/PPh₃ system and cesium carbonate as the base affords 2-benzylisoindoline-1,3-dione in good yield. nih.gov

A similar approach utilizes o-bromobenzoic acid and primary amines in a palladium-catalyzed carbonylative cyclization. hep.com.cn This method has been optimized to work under atmospheric pressure of carbon monoxide, making it more accessible. The use of 1,1'-bis(diphenylphosphino)ferrocene (dppf) as a ligand has proven effective in this transformation, accommodating a wide array of substituted aryl and aliphatic amines. hep.com.cn The reaction proceeds via the formation of an intermediate o-amidocarboxylate, which then undergoes a base-catalyzed cyclization to furnish the isoindoline-1,3-dione. nih.gov

| Substrate 1 | Substrate 2 | Catalyst/Ligand | Base | Yield (%) | Ref |

| Methyl 2-iodobenzoate | Benzylamine | Pd(OAc)₂/PPh₃ | Cs₂CO₃ | 75 | nih.gov |

| o-Bromobenzoic acid | Aniline | Pd(OAc)₂/dppf | DABCO | 83 | hep.com.cn |

| o-Bromobenzoic acid | 4-Methoxyaniline | Pd(OAc)₂/dppf | DABCO | 85 | hep.com.cn |

| o-Bromobenzoic acid | n-Heptylamine | Pd(OAc)₂/dppf | DABCO | 89 | hep.com.cn |

| o-Bromobenzoic acid | tert-Butylamine | Pd(OAc)₂/dppf | DABCO | 91 | hep.com.cn |

Table 1: Examples of Palladium-Catalyzed Synthesis of Isoindoline-1,3-diones

Gold-Catalyzed Intramolecular Hydroamination and Cycloisomerization for Fluorinated Isoindolines

Gold catalysts have emerged as powerful tools for the synthesis of nitrogen-containing heterocycles, particularly through the activation of alkynes. The intramolecular hydroamination of o-alkynylbenzyl carbamates is a notable application, providing a direct pathway to chiral fluorinated isoindolines. nih.govacs.orgcapes.gov.br

This methodology involves a gold(I)-catalyzed cycloisomerization of enantiomerically pure fluorinated o-alkynylaryl carbamates. A key finding is that the presence of a fluorine substituent directs the reaction towards a 5-exo-dig cyclization, leading preferentially to the formation of the isoindoline ring system over the alternative 6-endo-dig pathway that would yield an isoquinoline. nih.govacs.org This regioselectivity is attributed to the electronic effect of the fluorine atom. The process is highly efficient for generating enantiomerically pure fluorinated isoindoline scaffolds. nih.gov

Cobalt-Catalyzed Cyclization Approaches

Cobalt catalysis offers a cost-effective and sustainable alternative to noble metal-catalyzed reactions. Cobalt-catalyzed C-H activation and functionalization have been successfully applied to the synthesis of isoindolinones. chim.itbohrium.com These methods often utilize a directing group to achieve high regioselectivity in the C-H functionalization step.

One strategy involves the cobalt-catalyzed oxidative C-H functionalization and cyclization cascade of substrates like benzamides with various coupling partners. For example, the reaction of N-(quinolin-8-yl) benzamides with alkynes, catalyzed by cobalt(II) acetate, leads to the formation of isoindolinones through C-H alkynylation followed by intramolecular annulation. researchgate.net The choice of catalyst and oxidant can influence the reaction outcome, allowing for the selective synthesis of either 3-mono- or 3,3-disubstituted isoindolinones. researchgate.netnih.gov Enantioselective C-H carbonylation catalyzed by cobalt(II) salts has also been developed, providing access to chiral isoindolinones with high yields and enantioselectivities. bohrium.com This method has been applied to the asymmetric synthesis of biologically active molecules. bohrium.com

| Substrate | Coupling Partner | Catalyst | Oxidant | Product | Yield (%) | Ref |

| N-(quinolin-8-yl) benzamide | Alkyne | Co(OAc)₂ | AgOAc | Isoindolinone | - | researchgate.net |

| Benzamide | α-Diazoketone | Cobalt(II) porphyrin | - | 3,3-Disubstituted isoindolinone | up to 99 | researchgate.netnih.gov |

| Prochiral Benzamide | CO surrogate | Chiral Co(II) complex | - | Chiral Isoindolinone | up to 92 | bohrium.com |

Table 2: Cobalt-Catalyzed Synthesis of Isoindolinones

Copper-Catalyzed Reactions, including "Click" Chemistry

Copper catalysis is versatile and has been employed in various strategies for constructing the isoindoline-1,3-dione framework. Copper-catalyzed multicomponent reactions (MCRs) are particularly attractive for their ability to generate molecular complexity in a single step. researchgate.net For instance, a copper-catalyzed oxidative carboamination of maleimides with alkyl amines and α-bromo carboxylates has been described for the synthesis of functionalized maleimide (B117702) derivatives, which are structurally related to isoindoline-1,3-diones. researchgate.net

The term "click" chemistry, which describes reactions that are high-yielding, wide in scope, and easy to perform, is also relevant in this context. The sulfur(VI) fluoride exchange (SuFEx) reaction, a type of click reaction, can be utilized with isoindolinone derivatives. For example, an ethane (B1197151) sulfonylfluoride derivatized isoindolinone can be synthesized via a rhodium-catalyzed oxidative coupling, and the resulting sulfonyl fluoride group can participate in SuFEx reactions for further functionalization. researchgate.net

Ruthenium-Catalyzed Cycloaddition Strategies

Ruthenium catalysts have proven effective in cycloaddition reactions for the synthesis of isoindoline and related heterocyclic structures. The [2+2+2] cycloaddition is a powerful atom-economical method for constructing six-membered rings from three unsaturated components.

Ruthenium-catalyzed [2+2+2] cycloaddition of 1,6- or 1,7-diynes with cyanamides provides a straightforward route to 2-aminopyridine (B139424) derivatives, which are structural analogs of N-aminoisoindoline-1,3-diones. rsc.org This reaction exhibits excellent regioselectivity and can be performed on a larger scale. Furthermore, ruthenium catalysts have been used in the tandem C-H allylation and oxidative cyclization of 2-phenylindoles with allyl carbonates to synthesize indolo[2,1-a]isoquinolines, demonstrating the utility of ruthenium in constructing complex fused heterocyclic systems. nih.gov

| Diyne Substrate | Cyanamide Substrate | Catalyst | Product | Yield (%) | Ref |

| Various 1,6- and 1,7-diynes | Various cyanamides | [Ru(cod)(cot)] | 2-Aminopyridine derivatives | Good to excellent | rsc.org |

Table 3: Ruthenium-Catalyzed [2+2+2] Cycloaddition for 2-Aminopyridine Synthesis

One-Pot and Multicomponent Reaction (MCR) Strategies for Isoindoline-1,3-dione Formation

One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single operation, avoiding the isolation of intermediates. Several MCRs have been developed for the synthesis of isoindoline-1,3-diones and their derivatives.

A novel one-pot, three-component approach has been reported for the synthesis of thioalkylated benzimidazole-based isoindoline-1,3-diones. researchgate.net This metal-free reaction proceeds with a short reaction time and offers a broad substrate scope. Another example is the three-component reaction of dialkyl acetylenedicarboxylates, isocyanides, and 1,3-diiminoisoindoline, which affords highly functionalized 2,6-dihydropyrimido[2,1-a]isoindole derivatives in good yields under mild, catalyst-free conditions. nih.gov

The hexadehydro-Diels–Alder (HDDA) reaction is another powerful tool that can be incorporated into cascade reactions for the synthesis of fused isoindole-1,3-diones. The reaction of substituted tetraynes with imidazole (B134444) derivatives in the presence of oxygen leads to the formation of highly substituted tricyclic isoindole-1,3-diones through a cascade involving an HDDA reaction, intermolecular cycloaddition, and oxidation. scispace.comrsc.org This approach is notable for being metal- and catalyst-free. scispace.com

Enantioselective Synthesis of Chiral Fluorinated Isoindoline Derivatives

The development of enantioselective methods for the synthesis of chiral fluorinated isoindoline derivatives is of great interest due to the significant impact of stereochemistry on biological activity. Several strategies have been successfully employed to control the stereochemistry at the C-3 position of the isoindolinone core.

One effective approach is the asymmetric intramolecular aza-Michael reaction. nih.govbeilstein-journals.orgbeilstein-journals.org This reaction can be catalyzed by chiral organocatalysts, such as cinchoninium salts, to induce high levels of enantioselectivity. nih.govbeilstein-journals.org The use of a chiral auxiliary in combination with a catalyst allows for a double stereo-induction approach, leading to excellent diastereomeric excesses. beilstein-journals.orgbeilstein-journals.org This methodology has been applied to the synthesis of pazinaclone (B1678564) analogs, which are of interest for their activity as benzodiazepine-receptor agonists. nih.govbeilstein-journals.org

As mentioned in section 2.3.3, enantioselective C-H carbonylation catalyzed by cobalt(II) salts is another powerful method for accessing chiral isoindolinones. bohrium.com This reaction can proceed through various mechanisms, including desymmetrization and kinetic resolution, to afford a diverse range of chiral products with high yields and enantioselectivities. bohrium.com

| Reaction Type | Catalyst/Chiral Source | Substrate | Enantiomeric Excess (ee) | Ref |

| Intramolecular aza-Michael | Cinchoninium salt | (R)-benzamide with acrylamide (B121943) group | up to 91% | beilstein-journals.org |

| Intramolecular aza-Michael | Chiral auxiliary and Cinchoninium salt | (R)-benzamide with acrylamide group | High de | beilstein-journals.orgbeilstein-journals.org |

| C-H Carbonylation | Chiral Cobalt(II) complex | Prochiral Benzamide | up to 99% | bohrium.com |

Table 4: Enantioselective Synthesis of Chiral Isoindolinones

Optimized and Green Synthetic Protocols for this compound

The development of synthetic routes for this compound and its analogs has increasingly focused on optimized and environmentally benign methodologies. These green chemistry approaches aim to enhance reaction efficiency, minimize waste, and reduce the use of hazardous substances. Key advancements include the adoption of microwave-assisted synthesis, the implementation of solvent-free reaction conditions, and systematic strategies for optimizing reaction yield and purity. google.comgoogle.com Such protocols are crucial for producing important chemical intermediates like N-methylphthalimide derivatives, which are used in the synthesis of drugs and pesticides. google.com

Microwave-Assisted Synthesis

Microwave-assisted synthesis (MAS) has emerged as a powerful tool for accelerating organic reactions, offering significant advantages over conventional heating methods. bas.bg By utilizing microwave irradiation, chemical transformations can often be completed in minutes rather than hours, frequently leading to higher product yields and improved purity. bas.bgnih.gov This technology has been successfully applied to the synthesis of various heterocyclic compounds structurally related to this compound.

In the synthesis of N-alkylated derivatives, microwave irradiation at 80°C for just 10 minutes resulted in a nearly quantitative yield of the desired product. rsc.org Similarly, the synthesis of functionalized indole-3-carboxylates, another important heterocyclic core, demonstrated the superiority of microwave heating. mdpi.com For example, the conversion of an enamine to a chloro-substituted indole (B1671886) under microwave irradiation achieved a 90% yield in 1 hour, whereas conventional heating required 16 hours to afford a 73% yield. mdpi.com The efficiency of MAS is further highlighted in multi-component reactions, where its application can dramatically reduce reaction times and the consumption of starting materials. bas.bg Research on pomalidomide (B1683931) building blocks, which share the phthalimide core, showed that microwave-assisted synthesis could achieve high yields in as little as 15 minutes, representing a significant improvement for rapid drug discovery processes. rsc.org

| Product | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Methyl 5-chloro-2-methyl-1H-indole-3-carboxylate | Microwave Irradiation | 1 hour | 90% | mdpi.com |

| Methyl 5-chloro-2-methyl-1H-indole-3-carboxylate | Conventional Heating | 16 hours | 73% | mdpi.com |

| 1,4-dihydropyridine (B1200194) nucleoside | Microwave Irradiation | 30 minutes | 58% | nih.gov |

| 1,4-dihydropyridine nucleoside | Conventional Heating | Not specified | 42% | nih.gov |

| N-alkylated 3,4-diphenylmaleimide | Microwave Irradiation | 10 minutes | ~100% | rsc.org |

Solvent-Free Reaction Conditions

Eliminating volatile organic solvents is a primary goal of green chemistry, as it reduces environmental pollution, operational hazards, and purification costs. Solvent-free, or solid-state, reactions offer an effective alternative for the synthesis of phthalimide derivatives.

A notable example is the preparation of N-methylphthalimide, a close structural analog of the target compound. google.com In this process, phthalic anhydride is used as the raw material, and methylamine gas is introduced under inert conditions without any solvent. google.com The reaction proceeds efficiently, and upon completion, a water-soluble solvent is added to precipitate the N-methylphthalimide crystals, which are then filtered and dried to yield a high-purity product. google.com This method simplifies the workflow and avoids the use of toxic solvents like toluene, which are difficult to remove and lead to wastewater treatment challenges. google.com

Further advancements combine solvent-free conditions with microwave assistance. In the synthesis of a library of fluorescent 1,4-dihydropyridine nucleosides, a one-pot, three-component reaction was successfully performed under solvent-free conditions using microwave irradiation. nih.gov This approach not only eliminated the need for a solvent but also provided the desired products in very high yields (86–96%) with a simple workup procedure, demonstrating its practicality for large-scale production. nih.gov

| Product | Reactants | Conditions | Yield | Reference |

|---|---|---|---|---|

| N-methylphthalimide | Phthalic anhydride, methylamine gas | Solvent-free, inert atmosphere | >95% | google.com |

| 1,4-dihydropyridine nucleosides | 3′,5′-di-O-acetyl-5-formyl-2′-deoxyuridine, β-keto ester, ammonium (B1175870) acetate | Solvent-free, microwave irradiation, Ba(NO₃)₂ catalyst | 86–96% | nih.gov |

Strategies for Reaction Yield and Purity Optimization

Maximizing reaction yield and ensuring high product purity are critical for the practical application of any synthetic method. Several strategies have been developed to optimize the synthesis of isoindoline-1,3-dione derivatives. These strategies involve the fine-tuning of reaction parameters, selection of appropriate catalysts, and implementation of efficient purification techniques.

Optimization of Reaction Parameters: The systematic adjustment of reaction conditions is a fundamental approach to improving synthetic outcomes. For the synthesis of N-methylphthalimide, it was found that a yield of 70% could be achieved by carefully controlling the molar ratio of reactants (phthalic anhydride potassium to dimethyl carbonate), the amount of phase transfer catalyst, reaction temperature (120°C), and reaction time (4 hours). researchgate.net In another study focused on radiopharmaceutical synthesis, the radiochemical yield was significantly influenced by temperature and time, with optimal results obtained at 130°C for 10 minutes. ugd.edu.mk The amount of the precursor material was also a critical factor, with a notable increase in yield observed when the precursor amount was raised from 5 mg to 10 mg. ugd.edu.mk

Catalyst and Solvent Selection: The choice of catalyst and solvent can profoundly impact reaction efficiency and yield. In the synthesis of isoindoline-1,3-dione derivatives from N-arylbenzenecarboximidamides and phthalic anhydride, benzene (B151609) was identified as the optimal solvent, leading to yields of over 75%. sciforum.net The use of a phase transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), has also been shown to be effective. researchgate.net

| Strategy | Example Application | Key Findings | Reference |

|---|---|---|---|

| Parameter Tuning | Synthesis of N-methylphthalimide | Optimizing molar ratio, catalyst amount, temperature (120°C), and time (4h) increased yield to 70%. | researchgate.net |

| Parameter Tuning | Synthesis of [18F]Fluoromisonidazole | Optimal yield achieved at 130°C for 10 min. Increasing precursor amount from 5 mg to 10 mg boosted yield. | ugd.edu.mk |

| Solvent Optimization | Synthesis of isoindoline-1,3-diones | Using benzene as the solvent resulted in yields greater than 75%. | sciforum.net |

| Purification Method | Synthesis of an enantiopure isoindoline-1,3-dione derivative | Flash column chromatography was used to obtain the product with 100% enantiomeric excess. | researchgate.net |

| Process Simplification | Solvent-free synthesis of N-methylphthalimide | Direct crystallization from a water-soluble solvent led to >95% purity and an improved recovery rate. | google.com |

Mechanistic Investigations and Chemical Reactivity of 5 Fluoro 2 Methylisoindoline 1,3 Dione Systems

Influence of Fluorine Substituents on Electronic Properties and Reactivity

Computational studies, such as those employing Density Functional Theory (DFT), on related phthalimide (B116566) derivatives have shown that electron-withdrawing substituents influence the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For phthalimide derivatives, a lower LUMO energy is generally associated with increased reactivity towards nucleophiles. The fluorine substituent in the 5-position is expected to lower the energy of the LUMO, making the aromatic ring more susceptible to nucleophilic attack.

Table 1: Calculated Frontier Molecular Orbital Energies for Substituted Phthalimides Note: Data for illustrative purposes based on computational studies of related compounds.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| 2-Methylisoindoline-1,3-dione | -7.25 | -1.85 | 5.40 |

| 5-Nitro-2-methylisoindoline-1,3-dione | -7.80 | -2.50 | 5.30 |

| 5-Fluoro-2-methylisoindoline-1,3-dione | -7.40 | -2.10 | 5.30 |

Oxidative and Reductive Transformation Pathways of Isoindoline-1,3-diones

The isoindoline-1,3-dione scaffold can undergo both oxidative and reductive transformations, although it is generally considered to be a robust functional group. The redox stability is a key feature that allows for its use as a protective group in complex syntheses.

Oxidative Pathways: The phthalimide ring is relatively resistant to oxidation under standard conditions. However, harsh oxidizing agents can lead to degradation of the molecule. More commonly, oxidative processes can be relevant in the context of electrochemical applications. Computational studies on phthalimide derivatives as additives for lithium-ion batteries have explored their oxidation potentials. chemmethod.com Generally, the introduction of electron-withdrawing groups like fluorine tends to increase the oxidation potential, making the molecule more resistant to oxidation. chemmethod.com

Reductive Pathways: The carbonyl groups of the imide can be reduced. For instance, reduction of N-substituted phthalimides with sodium borohydride (B1222165) typically yields 3-hydroxy-2-substituted isoindolin-1-ones (hydroxylactams). mdpi.com Further reduction can lead to the corresponding isoindoline (B1297411). The reduction potential of phthalimides can be influenced by substituents on the aromatic ring. Electron-withdrawing groups, such as the fluorine atom in this compound, are expected to increase the reduction potential, making the compound easier to reduce compared to its non-fluorinated analog. chemmethod.com This is a critical consideration in electrochemical applications where these molecules might be used as components of electrolytes. chemmethod.com

Table 2: Calculated Redox Potentials of Substituted Phthalimides vs. Li/Li+ Note: Data is illustrative and based on computational studies of related phthalimide derivatives for battery applications. chemmethod.com

| Compound | Reduction Potential (V) | Oxidation Potential (V) |

|---|---|---|

| Phthalimide | 1.35 | 4.85 |

| 3-Nitrophthalimide | 1.80 | 5.10 |

| This compound (estimated) | 1.45 | 4.95 |

| Vinylene Carbonate (Reference) | 1.50 | 4.60 |

Ring-Opening and Ring-Closing Reaction Mechanisms Relevant to Isoindoline-1,3-dione Systems

The stability of the phthalimide group is a key feature, but it can be cleaved under specific conditions, typically involving nucleophilic attack at one of the carbonyl carbons.

Ring-Opening Mechanisms: The most common ring-opening reaction is hydrolysis, which can occur under both acidic and basic conditions. In alkaline hydrolysis, a hydroxide (B78521) ion attacks a carbonyl carbon, leading to a tetrahedral intermediate. This is followed by the cleavage of the amide bond to form a phthalamic acid salt. Kinetic studies on the hydrolysis of N-substituted phthalimides have shown that the reaction rate is influenced by the nature of the N-substituent and any substituents on the aromatic ring. capes.gov.brresearchgate.net Electron-withdrawing groups on the aromatic ring, such as the 5-fluoro substituent, are expected to accelerate the rate of hydrolysis by making the carbonyl carbons more electrophilic. A similar mechanism is observed in aminolysis reactions, for example with hydrazine, which is a common method for deprotection in the Gabriel synthesis of primary amines.

Ring-Closing Reaction Mechanisms: The reverse reaction, ring-closing, is also mechanistically significant. For instance, N-substituted phthalamic acids can cyclize to form the corresponding phthalimides upon heating, often with the elimination of water. This intramolecular reaction is a key step in many synthetic procedures for preparing phthalimides. The rate of cyclization can also be influenced by the substituents present on the molecule.

Kinetic and Thermodynamic Considerations in Reactions Involving the Isoindoline-1,3-dione Core

The kinetics and thermodynamics of reactions involving this compound are influenced by the electronic and steric properties of the molecule.

Kinetic Considerations: The rates of nucleophilic substitution and ring-opening reactions are highly dependent on the electrophilicity of the reaction center and the nucleophilicity of the attacking species. As previously mentioned, the electron-withdrawing fluorine atom is expected to increase the rate of nucleophilic attack on both the aromatic ring and the carbonyl carbons. Kinetic studies on the hydrolysis of substituted phthalimides have provided valuable data on the effect of substituents. For example, the rate of alkaline hydrolysis of N-substituted phthalimides is sensitive to the electronic nature of the substituents on the phthalimide ring. capes.gov.brcdnsciencepub.com

Thermodynamic Considerations: The formation of the isoindoline-1,3-dione ring is generally a thermodynamically favorable process, driven by the stability of the cyclic imide structure. The equilibrium between the open-chain phthalamic acid and the cyclic imide can be shifted by varying the reaction conditions such as temperature and pH. For instance, in the ammonolysis of phthalimides, the equilibrium constant for the formation of the phthalamide (B166641) from the phthalimide and ammonia (B1221849) is influenced by the substituents on the aromatic ring. cdnsciencepub.comresearchgate.net Electron-withdrawing groups can affect the position of this equilibrium. The thermodynamic stability of the C-F bond is high, but in the context of SNAr reactions, the formation of a more stable product drives the reaction forward, overcoming the energy required to break the C-F bond.

Table 3: Relative Rates of Alkaline Hydrolysis for Substituted N-Methylphthalimides Note: This is a representative table based on known structure-activity relationships. Specific kinetic data for this compound is not readily available.

| Substituent at position 4/5 | Relative Rate Constant (krel) |

|---|---|

| H | 1.0 |

| 4-CH3 | 0.8 |

| 4-Cl | 2.5 |

| 4-NO2 | 15.0 |

| 5-F (estimated) | ~2.0 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, affords a complete structural picture.

Proton NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, the ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the N-methyl protons.

N-Methyl Group: A singlet peak corresponding to the three equivalent protons of the methyl group (N-CH₃) is expected. Its chemical shift would typically appear in the range of 3.0-3.2 ppm.

Aromatic Protons: The aromatic region would display a more complex pattern due to the fluorine substituent. The fluorine atom at the C-5 position influences the chemical shifts and coupling of the adjacent aromatic protons (H-4, H-6, and H-7). These three protons would appear as multiplets in the aromatic region, typically between 7.0 and 8.0 ppm. The coupling constants between the protons (JHH) and between the protons and the fluorine nucleus (JHF) would lead to complex splitting patterns.

Table 1: Predicted ¹H NMR Spectral Data for this compound This table is predictive, based on typical chemical shifts for similar structures, as specific experimental data was not found in the searched literature.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| N-CH₃ | ~3.1 | s (singlet) | - |

| Ar-H (H-4, H-6, H-7) | 7.2 - 7.9 | m (multiplet) | JHH and JHF couplings |

Carbon-13 NMR spectroscopy identifies all unique carbon atoms in a molecule. In the spectrum of this compound, one would expect to find signals for the N-methyl carbon, the two carbonyl carbons, and the six aromatic carbons.

N-Methyl Carbon: A signal for the N-CH₃ carbon would appear in the aliphatic region, typically around 24-26 ppm.

Carbonyl Carbons: The two equivalent carbonyl carbons (C=O) of the imide group would produce a single resonance in the downfield region, characteristic of carbonyl groups, likely around 165-168 ppm.

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon directly bonded to the fluorine atom (C-5) would show a large one-bond carbon-fluorine coupling constant (¹JCF). The other aromatic carbons would also exhibit smaller C-F couplings (²JCF, ³JCF), which can be valuable for assignment. The chemical shifts would be influenced by the electron-withdrawing nature of the fluorine and carbonyl groups.

Table 2: Predicted ¹³C NMR Spectral Data for this compound This table is predictive, based on typical chemical shifts for similar structures, as specific experimental data was not found in the searched literature.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JCF, Hz) |

|---|---|---|

| N-CH₃ | ~25 | - |

| Ar-C (quaternary) | 120 - 140 | Present |

| Ar-CH | 115 - 135 | Present |

| Ar-C-F (C-5) | 160 - 165 | Large ¹JCF (~250 Hz) |

| C=O | ~167 | Small ⁴JCF may be observable |

Fluorine-19 NMR is a highly sensitive technique used specifically for fluorinated compounds. nih.gov Given that ¹⁹F has a 100% natural abundance and a large chemical shift range, it provides a clean spectrum, often free from background signals seen in other NMR experiments. nih.govbeilstein-journals.org For this compound, the ¹⁹F NMR spectrum would show a single signal for the fluorine atom at the C-5 position. The chemical shift of this signal is sensitive to the electronic environment. nih.gov The signal would be split into a multiplet due to coupling with the neighboring aromatic protons (H-4 and H-6).

To definitively assign all proton and carbon signals and confirm the structure, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, COSY would show cross-peaks between the coupled aromatic protons, helping to trace the connectivity within the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would show a cross-peak connecting the N-methyl proton signal to the N-methyl carbon signal, and similarly connect each aromatic proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying quaternary carbons and piecing together the molecular framework. For instance, correlations would be expected from the N-methyl protons to the two carbonyl carbons. The aromatic protons would show correlations to neighboring carbons and across the ring, confirming the substitution pattern.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of light (Raman) occurs at specific frequencies corresponding to the vibrations of functional groups.

For this compound, the IR spectrum would be dominated by strong absorptions from the carbonyl groups.

C=O Stretching: The imide functional group typically shows two characteristic C=O stretching bands due to symmetric and asymmetric vibrations. These are expected to be strong and appear in the region of 1700-1780 cm⁻¹. acgpubs.orgmasterorganicchemistry.com

C-N Stretching: The stretching vibration of the C-N bond within the imide ring would also be observable, typically in the 1300-1400 cm⁻¹ region.

Aromatic C=C Stretching: The benzene ring will show characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ range.

C-H Stretching: Signals for aromatic C-H stretching would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would be just below 3000 cm⁻¹. youtube.com

C-F Stretching: A strong absorption band corresponding to the C-F bond stretch is expected in the 1000-1250 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands for this compound This table is predictive, based on typical frequencies for similar structures, as specific experimental data was not found in the searched literature.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | Medium |

| Aliphatic C-H Stretch (CH₃) | 2850 - 2980 | Medium |

| C=O Asymmetric Stretch | ~1770 | Strong |

| C=O Symmetric Stretch | ~1710 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-N Stretch | 1300 - 1400 | Medium |

| C-F Stretch | 1000 - 1250 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound and for obtaining structural information through fragmentation analysis. The molecular formula for this compound is C₉H₆FNO₂, giving it a molecular weight of approximately 179.15 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z = 179. Subsequent fragmentation would likely involve the loss of stable neutral molecules or radicals. Common fragmentation pathways for phthalimide derivatives include:

Loss of CO: Cleavage of a carbonyl group could lead to a fragment ion at m/z = 151.

Loss of N-methyl group: Cleavage of the N-CH₃ bond might occur.

Retro-Diels-Alder reaction: The aromatic ring system could undergo characteristic cleavages.

Loss of the entire imide functionality: Fragmentation of the five-membered ring can lead to characteristic ions.

High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion, confirming the elemental composition (C₉H₆FNO₂) with high accuracy.

Table 4: Predicted Mass Spectrometry Data for this compound This table is predictive, as specific experimental data was not found in the searched literature.

| Ion | Formula | Predicted m/z | Description |

|---|---|---|---|

| [M]⁺˙ | C₉H₆FNO₂⁺˙ | 179 | Molecular Ion |

| [M - CO]⁺˙ | C₈H₆FNO⁺˙ | 151 | Loss of carbon monoxide |

| [M - 2CO]⁺˙ | C₇H₆FN⁺˙ | 123 | Loss of two carbon monoxide molecules |

An in-depth examination of the advanced analytical techniques used to characterize the chemical compound this compound reveals a suite of sophisticated methodologies. These techniques are crucial for confirming the molecule's identity, determining its three-dimensional structure, and assessing its purity. High-Resolution Mass Spectrometry provides exact mass measurements for unequivocal formula determination, while X-ray Crystallography offers a definitive view of the solid-state architecture. Complementary chromatographic methods ensure the purity of the compound, a critical parameter for any subsequent application.

Derivatization Strategies and Functionalization of the 5 Fluoro 2 Methylisoindoline 1,3 Dione Scaffold

Modification at the N-2 Position of the Isoindoline-1,3-dione Core

The nitrogen atom at the 2-position of the isoindoline-1,3-dione core, often referred to as the phthalimide (B116566) nitrogen, serves as a critical anchor point for a variety of substituents. This versatility allows for the synthesis of a wide array of N-substituted derivatives with tailored properties.

One of the most common strategies involves the reaction of the parent phthalimide with a range of primary amines. This nucleophilic substitution reaction is a cornerstone of phthalimide chemistry, enabling the introduction of diverse functional groups. For instance, the condensation of phthalic anhydride (B1165640) with various amino-containing compounds leads to structurally modified isoindoline-1,3-dione derivatives. researchgate.net

Furthermore, modifications at this position can be achieved through reactions like the Mitsunobu reaction, which has been employed to synthesize N-substituted phthalimides derived from nitrogen heterocycles. researchgate.net The choice of solvent and reaction conditions is critical for achieving high yields and regioselectivity. For example, the glycosidation of 2-O-substituted 5-fluorouracil (B62378) has been studied using a phase-transfer-catalysis method to achieve N-regioselectivity. nih.gov

Demethylation at the N-2 position represents another avenue for functionalization, allowing for the subsequent introduction of different alkyl or aryl groups. This process can be crucial for creating a library of analogs from a single precursor.

The following table summarizes various substituents introduced at the N-2 position and the synthetic methods employed:

| Substituent Type | Synthetic Method | Reference |

| Alkyl/Aryl amines | Condensation with phthalic anhydride | researchgate.net |

| Nitrogen heterocycles | Mitsunobu reaction | researchgate.net |

| Glycosyl groups | Phase-transfer-catalysis glycosidation | nih.gov |

| Various functionalized halides | Nucleophilic substitution in a basic medium | tsijournals.com |

These modifications are fundamental in exploring the structure-activity relationships of isoindoline-1,3-dione derivatives.

Aromatic Ring Functionalization, including Directed Metalation and Halogen Exchange

Functionalization of the aromatic ring of the 5-fluoro-2-methylisoindoline-1,3-dione scaffold offers another dimension for structural diversification. The fluorine atom at the 5-position not only influences the electronic properties of the ring but also serves as a handle for further chemical transformations.

Directed Ortho-Metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. The carbonyl groups of the phthalimide moiety can direct lithiation to the adjacent C-4 and C-6 positions. Subsequent reaction with various electrophiles can introduce a wide range of substituents, including alkyl, silyl, and carboxyl groups.

Halogen Exchange Reactions , particularly those involving the fluorine substituent, can be employed to introduce other halogens or functional groups. For example, nucleophilic aromatic substitution (SNAAr) reactions can be facilitated by the electron-withdrawing nature of the phthalimide core, allowing for the displacement of the fluoride (B91410) ion by other nucleophiles.

Cross-Coupling Reactions , such as Suzuki, Stille, and Heck reactions, provide a versatile platform for forming new carbon-carbon and carbon-heteroatom bonds on the aromatic ring. The fluorine atom can be replaced by other groups that are more amenable to these coupling reactions, or the existing ring protons can be converted to triflates or halides to serve as coupling partners.

The introduction of substituents on the aromatic ring can significantly impact the molecule's electronic and steric properties, which in turn can influence its biological activity and physical characteristics. For example, the incorporation of additional aromatic or heteroaromatic rings can lead to compounds with altered photophysical properties or enhanced binding affinities to biological targets.

Development of Complex Heterocyclic Systems Utilizing the Isoindoline-1,3-dione Building Block

The isoindoline-1,3-dione moiety is a valuable building block for the synthesis of more complex heterocyclic systems. Its rigid structure and reactive sites make it an ideal starting material for constructing fused and spirocyclic compounds.

One notable example is the use of isoindoline-1,3-dione derivatives in Diels-Alder reactions . These cycloaddition reactions can lead to the formation of intricate polycyclic frameworks. For instance, tetrahydrochromeno[3,4-e]isoindole-1,3(2H,3aH)-dione derivatives have been synthesized via the Diels-Alder reaction between 2,2-disubstituted-4-styryl-2H-chromenes and N-methyl maleimide (B117702). rsc.org

The phthalimide core can also serve as a precursor for the synthesis of other heterocyclic rings. For example, ring-opening reactions of the phthalimide, followed by cyclization with appropriate reagents, can yield quinazolinediones and other related structures.

Furthermore, the isoindoline-1,3-dione scaffold can be incorporated into larger macrocyclic structures. The synthesis of such compounds often involves multi-step sequences and requires careful planning of the synthetic route to achieve the desired architecture.

The development of these complex systems is driven by the search for novel therapeutic agents and materials with unique properties. The inherent properties of the isoindoline-1,3-dione unit, combined with the structural diversity of the appended heterocyclic systems, offer a rich landscape for chemical exploration.

Stereoselective Derivatization Approaches for Chiral Isoindoline-1,3-diones

The introduction of chirality into the isoindoline-1,3-dione scaffold is of significant interest, particularly in the context of medicinal chemistry, as different enantiomers of a chiral drug can exhibit distinct pharmacological activities.

Stereoselective derivatization can be achieved through several approaches:

Use of Chiral Starting Materials: Starting with a chiral precursor, such as a chiral amine or a chiral phthalic acid derivative, will result in the formation of an enantiomerically enriched or pure isoindoline-1,3-dione.

Asymmetric Synthesis: Employing chiral catalysts or auxiliaries during the synthesis can induce stereoselectivity. For instance, asymmetric hydrogenation of a prochiral precursor can yield a chiral isoindoline-1,3-dione.

Resolution of Racemates: A racemic mixture of isoindoline-1,3-dione derivatives can be separated into its individual enantiomers through classical resolution techniques, such as the formation of diastereomeric salts with a chiral resolving agent, or by chiral chromatography.

A key consideration in stereoselective synthesis is the control of the stereocenter's configuration. For example, in the glycosidation of 2-O-substituted 5-fluorouracil, the SN2 mechanism can explain the formation of β-glycosides based on the characteristics of the transition states. nih.gov

The development of stereoselective methods for the derivatization of isoindoline-1,3-diones is crucial for accessing enantiomerically pure compounds, which is often a requirement for their use in pharmaceutical applications. The stereochemistry of the molecule can have a profound impact on its interaction with chiral biological targets such as enzymes and receptors.

Rational Design Principles for Scaffold Diversification

The diversification of the this compound scaffold is guided by rational design principles aimed at optimizing the properties of the resulting molecules for specific applications. These principles often involve a combination of computational and synthetic approaches.

Structure-Activity Relationship (SAR) Studies: By systematically modifying different parts of the scaffold and evaluating the resulting changes in activity, researchers can identify key structural features that are important for a desired outcome. For example, in the development of enzyme inhibitors, SAR studies can reveal which substituents enhance binding affinity and selectivity.

Computational Modeling: Molecular docking and other computational techniques can be used to predict how different derivatives will interact with a biological target. rsc.orgnih.gov This allows for the in silico screening of virtual libraries of compounds, helping to prioritize the synthesis of the most promising candidates. For instance, docking studies can reveal key interactions, such as hydrogen bonds and π-π stacking, between the isoindoline-1,3-dione derivative and the active site of a protein. researchgate.net

Privileged Scaffolds: The isoindoline-1,3-dione moiety is considered a "privileged scaffold" in medicinal chemistry because it is a structural component of many biologically active compounds. mdpi.com This suggests that this core structure has favorable drug-like properties, making it an attractive starting point for the design of new therapeutic agents.

Combinatorial Chemistry: The principles of combinatorial chemistry can be applied to rapidly generate large libraries of isoindoline-1,3-dione derivatives. By combining a set of diverse building blocks in a systematic manner, a wide range of chemical space can be explored efficiently.

By applying these rational design principles, chemists can navigate the vast chemical space of possible this compound derivatives in a more targeted and efficient manner, increasing the likelihood of discovering compounds with novel and valuable properties.

Future Research Trajectories in 5 Fluoro 2 Methylisoindoline 1,3 Dione Chemistry

Exploration of Novel and Sustainable Synthetic Methodologies

The development of efficient and environmentally benign synthetic routes is a cornerstone of modern chemical research. For 5-Fluoro-2-methylisoindoline-1,3-dione, future efforts will likely concentrate on moving beyond traditional condensation reactions, which may require harsh conditions or the use of hazardous solvents. researchgate.netmdpi.comnih.gov

Green Chemistry Approaches: A primary focus will be the adoption of green chemistry principles. mdpi.comejcmpr.commdpi.comnih.gov This includes the exploration of water as a reaction medium, which has been successfully used for the synthesis of some fluorinated polyimides. mdpi.com Solvent-free reaction conditions, potentially utilizing mechanochemical methods like ball milling or grinding, present another promising avenue to reduce waste and energy consumption. researchgate.netmdpi.com

Catalytic Innovations: The development of novel catalysts could significantly enhance synthetic efficiency. This may involve designing recyclable heterogeneous catalysts to simplify product purification and minimize waste. nih.gov

Enzymatic and Flow Chemistry: Biocatalysis, using enzymes like lipases or transaminases, offers a highly selective and environmentally friendly approach to synthesizing fluorinated compounds. nih.govthe-innovation.orgnih.govresearchgate.net The direct enzymatic formation of the C-F bond, while challenging, is a long-term goal in fluorination chemistry. nih.govnih.govresearchgate.net Additionally, flow chemistry techniques can provide precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes. epa.gov The continuous nature of flow synthesis is particularly advantageous for reactions that are fast or involve unstable intermediates.

Development of Advanced Spectroscopic and Analytical Tools for Enhanced Characterization

A thorough understanding of the structure, properties, and behavior of this compound necessitates the use and further development of advanced analytical techniques.

Advanced NMR Spectroscopy: Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is an exceptionally powerful tool for the characterization of fluorinated compounds due to its high sensitivity and the large chemical shift range of the ¹⁹F nucleus. nih.govresearchgate.net Future research will likely involve the application of advanced multidimensional NMR techniques, such as ¹H-¹⁹F and ¹³C-¹⁹F Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments, to unambiguously assign all proton, carbon, and fluorine signals and to probe through-space and through-bond interactions. numberanalytics.comrsc.org These techniques are invaluable for elucidating the precise three-dimensional structure and conformation of the molecule in solution. rsc.org

Mass Spectrometry and Other Spectroscopic Methods: High-resolution mass spectrometry (HRMS) will continue to be essential for confirming the molecular formula and for identifying potential reaction byproducts or metabolites in future studies. nih.govresearchgate.net The fragmentation patterns observed in tandem mass spectrometry (MS/MS) can also provide valuable structural information. Furthermore, vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, will be used to characterize the functional groups present in the molecule and to study intermolecular interactions in the solid state. nih.govacgpubs.org For crystalline samples, single-crystal X-ray diffraction will provide the definitive solid-state structure, offering precise bond lengths, bond angles, and information on crystal packing. researchgate.net

Refinement of Computational Models for Improved Predictive Accuracy and Mechanistic Understanding

Computational chemistry is an indispensable tool for predicting molecular properties and elucidating reaction mechanisms. For this compound, refining computational models will be crucial for accelerating research and guiding experimental work.

Density Functional Theory (DFT) and Ab Initio Methods: DFT calculations will be employed to predict a wide range of properties, including molecular geometry, vibrational frequencies (for comparison with IR and Raman spectra), and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.govnumberanalytics.comemerginginvestigators.org These calculations can provide insights into the molecule's reactivity, with the HOMO-LUMO gap indicating its kinetic stability. numberanalytics.comemerginginvestigators.org The electron-withdrawing nature of the fluorine atom is expected to significantly influence the electron density distribution in the aromatic ring, a feature that can be precisely mapped using computational methods. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations will be valuable for understanding the dynamic behavior of this compound in different solvent environments. These simulations can model the solvation shell around the molecule and predict how it interacts with solvent molecules, which is crucial for understanding its solubility and reactivity in solution. For instance, simulations can shed light on the stability of water networks around the fluorine substituent. nih.gov

Predictive Models for Reactivity and Properties: A significant future direction will be the development of more accurate predictive models for the reactivity of fluorinated compounds. This includes predicting the site selectivity of electrophilic and nucleophilic aromatic substitution reactions. core.ac.uk By combining computational predictions with experimental data, it will be possible to build robust models that can accurately forecast the outcomes of chemical transformations, thereby reducing the need for extensive experimental screening. nih.gov

Investigation of Unexplored Chemical Reactivity and Transformation Pathways

The unique combination of functional groups in this compound opens the door to a wide range of chemical transformations that remain to be explored.

Aromatic Ring Functionalization: The fluorine substituent and the electron-withdrawing imide group will exert a strong influence on the reactivity of the benzene (B151609) ring towards electrophilic aromatic substitution. Future studies will investigate reactions such as nitration, halogenation, and Friedel-Crafts reactions to understand the directing effects of the existing substituents and to synthesize new, more complex derivatives. Conversely, the fluorine atom itself can be a site for nucleophilic aromatic substitution (SNA_r) reactions, a common transformation for fluoroarenes, allowing for the introduction of various nucleophiles onto the aromatic ring. numberanalytics.comcore.ac.uk

Reactions at the Imide and Methyl Groups: The N-methyl group could potentially be a site for radical substitution reactions. The imide carbonyl groups may undergo nucleophilic attack, although this is generally less favorable than in anhydrides. The acidic protons on the methyl group could also be targeted for deprotonation and subsequent functionalization.

Photochemical Reactivity: The photochemical properties of N-substituted phthalimides are an area of interest. beilstein-journals.orgmdpi.comresearchgate.net Future research could explore the photochemical reactions of this compound, such as cycloadditions or rearrangements, which could lead to novel molecular scaffolds. The high-energy triplet state of photoactivated imides can participate in electron transfer processes, opening up unique reaction pathways. mdpi.com

Ring-Opening and Rearrangement Reactions: Investigations into ring-opening reactions of the isoindoline-1,3-dione core, for example, through hydrolysis or aminolysis, could provide access to functionalized phthalamic acid derivatives. These derivatives can serve as versatile building blocks for further synthesis.

Integration of Fluorinated Isoindoline-1,3-diones into Emerging Fields of Chemical Research, such as Advanced Materials Science and Catalysis

The unique properties of this compound make it a promising candidate for integration into various cutting-edge areas of chemical research.

Advanced Materials Science: Fluorinated polymers, particularly polyimides, are known for their excellent thermal stability, low dielectric constants, and optical transparency. mdpi.com this compound could serve as a monomer or a precursor to monomers for the synthesis of novel fluorinated polyimides. These materials could find applications in microelectronics, aerospace, and as high-performance coatings. The introduction of the fluoro and methyl groups can be tailored to control properties such as solubility, processability, and the final properties of the polymer.

Catalysis: The isoindoline-1,3-dione scaffold is present in N-hydroxyphthalimide (NHPI), a well-known catalyst for aerobic oxidation reactions. researchgate.netnih.govpromonograph.org Future research could explore whether derivatives of this compound could act as catalysts or ligands in various organic transformations. The electronic and steric properties imparted by the fluorine and methyl groups could modulate the catalytic activity and selectivity. For instance, these compounds could be investigated as ligands for transition metal catalysts, where the fluorine atom could influence the electronic environment of the metal center.

The exploration of these research trajectories will not only deepen our fundamental understanding of the chemistry of this compound but also pave the way for the development of new technologies and applications across a broad spectrum of scientific disciplines.

Q & A

Q. What are the optimized synthetic routes for 5-Fluoro-2-methylisoindoline-1,3-dione, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclization of substituted phthalic anhydride derivatives. For example, reacting 5-fluoro-2-methylphthalic anhydride with ammonia or urea under reflux in acetic acid yields the isoindoline-1,3-dione core. Key parameters include:

- Temperature : 110–130°C for 6–12 hours .

- Catalyst : Acetic acid acts as both solvent and catalyst.

- Workup : Crystallization from ethanol/water mixtures improves purity .

Table 1 : Comparison of Reaction Conditions

| Precursor | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 5-Fluoro-2-methyl-PA | AcOH | 120 | 8 | 72 |

| Modified PA derivative | Toluene | 110 | 12 | 65 |

Q. How can spectroscopic techniques (NMR, IR, X-ray) characterize this compound?

- Methodological Answer :

- NMR : H NMR shows distinct signals for the methyl group (δ 2.1–2.3 ppm) and fluorine-coupled aromatic protons (δ 7.2–7.5 ppm). F NMR confirms fluorine substitution (δ -110 to -115 ppm) .

- X-ray Crystallography : Single-crystal analysis reveals bond angles (e.g., C2–C1–N1: 128.2°) and planar isoindoline ring geometry, critical for stability .

- IR : Strong carbonyl stretches at 1720–1750 cm .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of isoindoline-1,3-dione derivatives?

- Methodological Answer : Discrepancies in antimicrobial efficacy (e.g., MIC values) may arise from:

- Structural variations : Substitutions at the 2-position (methyl vs. aryl groups) alter hydrophobicity and target binding .

- Assay conditions : Variations in bacterial strains or culture media (e.g., pH, nutrient availability) impact activity .

Recommended approach : - Standardize testing protocols (CLSI guidelines).

- Use computational docking to correlate substituent effects with enzyme inhibition (e.g., dihydrofolate reductase) .

Q. How does stereoelectronic tuning of the 5-fluoro and 2-methyl groups affect reactivity in organocatalytic applications?

- Methodological Answer : The electron-withdrawing fluoro group enhances electrophilicity at the carbonyl, enabling asymmetric organocatalysis. For example:

- Diels-Alder Reactions : L-proline-derived catalysts induce enantioselectivity (up to 90% ee) via hydrogen-bonding interactions with the fluorine .

- Michael Additions : Steric hindrance from the 2-methyl group directs regioselectivity in cyclization cascades .

Table 2 : Catalytic Performance in Asymmetric Reactions

| Reaction Type | Catalyst | ee (%) | Yield (%) |

|---|---|---|---|

| Diels-Alder | L-Proline | 88 | 75 |

| Vinylogous Michael | Cinchona alkaloid | 82 | 68 |

Q. What computational methods predict the pharmacokinetic properties of this compound derivatives?

- Methodological Answer :

- ADMET Prediction : Use QSAR models (e.g., SwissADME) to estimate logP (∼2.1), solubility (−4.2 logS), and CYP450 inhibition .

- Molecular Dynamics : Simulate membrane permeability (e.g., PAMPA assay correlations) to optimize bioavailability .

Data Contradiction Analysis

Q. Why do crystallographic studies report conflicting bond angles for isoindoline derivatives?

- Methodological Answer : Variations in crystal packing (e.g., C13–C12–N2: 128.2° vs. 110.7°) arise from:

- Solvent of Crystallization : Polar solvents (e.g., DMSO) induce lattice distortions .

- Temperature : Low-temperature XRD reduces thermal motion, refining angle measurements .

Recommendation : Compare data from multiple sources (e.g., CCDC entries) and validate with DFT calculations .

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.